molecular formula C11H8F3NO B160611 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline CAS No. 1701-20-8

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Cat. No. B160611
CAS RN: 1701-20-8
M. Wt: 227.18 g/mol
InChI Key: UNVMZLUVACVTDT-UHFFFAOYSA-N
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Description

“4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C11H8F3NO . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline involves an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives . This process is carried out under reflux conditions in nitrobenzene, yielding a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.19 . It is a solid at room temperature and should be stored in a dry environment .

Scientific Research Applications

Summary of the Application

The compound is synthesized through an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives . Quinoline compounds, including this one, are interesting because they show various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and can also be used as anticonvulsant agents .

Methods of Application or Experimental Procedures

Ethyl 2-cyano-4,4,4-trifluoro-3- (phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods . Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions afforded a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .

Results or Outcomes Obtained

The synthesis resulted in a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields . The specific yield for 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carbonitrile was 98% .

2. Application in Agrochemical and Pharmaceutical Industries

Summary of the Application

Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline in these industries are not detailed in the source .

Results or Outcomes Obtained

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

3. Use in Drug Research

Summary of the Application

Trifluoromethyl group-containing drugs, including 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, are of interest in drug research . The intense electron-withdrawing effect of the CF3 group induces various pharmaceutically significant structural properties .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline in drug research are not detailed in the source .

Results or Outcomes Obtained

Ubrogepant, a medicament used for acute migraine with or without visual disturbances, is an example of a trifluoromethyl group-containing drug .

4. Synthesis of Other Chemical Compounds

Summary of the Application

4-Hydroxy-7-(trifluoromethyl)quinoline, a compound similar to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, has been used in the synthesis of other chemical compounds .

Methods of Application or Experimental Procedures

4-Hydroxy-7-(trifluoromethyl)quinoline was used in the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .

Results or Outcomes Obtained

The specific results or outcomes obtained from the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile using 4-Hydroxy-7-(trifluoromethyl)quinoline are not detailed in the source .

5. Use in Fluorinated Quinolines

Summary of the Application

Fluorinated quinolines, including 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, have various applications due to their unique properties . They are used in the synthesis of antibacterial, antineoplastic, and antiviral drugs . They also find application in agriculture and as components for liquid crystals .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline in these applications are not detailed in the source .

Results or Outcomes Obtained

A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

6. Use in the Synthesis of Other Chemical Compounds

Summary of the Application

4-Hydroxy-7-(trifluoromethyl)quinoline, a compound similar to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, has been used in the synthesis of other chemical compounds .

Methods of Application or Experimental Procedures

4-Hydroxy-7-(trifluoromethyl)quinoline was used in the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .

Results or Outcomes Obtained

The specific results or outcomes obtained from the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile using 4-Hydroxy-7-(trifluoromethyl)quinoline are not detailed in the source .

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVMZLUVACVTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937736
Record name 6-Methyl-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

CAS RN

1701-20-8
Record name 6-Methyl-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1701-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Darehkordi, M Talebizadeh, M Anary-Abbasinejad - Molecular Diversity, 2019 - Springer
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium …
Number of citations: 4 link.springer.com

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